Sodium 4-mercaptobenzene sulfonate

Description

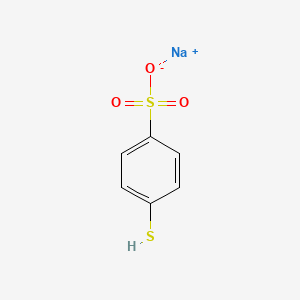

Sodium 4-mercaptobenzene sulfonate (C₆H₅NaO₃S₂) is a sulfonated aromatic compound characterized by a sulfonate (-SO₃⁻) group at the para position and a thiol (-SH) group at the same position (Figure 1). This dual functionalization confers unique chemical properties, including strong nucleophilicity and water solubility. Its primary applications are in biomedical and environmental chemistry, particularly in trapping direct-acting carcinogens such as β-propiolactone (BPL) and inhibiting neoplasia in vivo . Studies demonstrate that this compound rapidly reacts with BPL in vitro and reduces mutagenesis in Salmonella typhimurium TA-100 by 60–80% .

Properties

IUPAC Name |

sodium;4-sulfanylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZVOYZHSCHMLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185819 | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31984-70-0 | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid (sulfanilic acid) serves as the precursor. It is synthesized via sulfonation of aniline using concentrated sulfuric acid at 180–200°C, directing the sulfonate group to the para position relative to the amine. The reaction proceeds as:

$$ \text{C₆H₅NH₂ + H₂SO₄ → C₆H₄(SO₃H)NH₂ + H₂O} $$

Yields typically exceed 85% after recrystallization from water.

Diazotization and Thiolation

The amine group is converted to a diazonium salt under acidic conditions:

$$ \text{C₆H₄(SO₃H)NH₂ + NaNO₂ + HCl → C₆H₄(SO₃H)N₂⁺Cl⁻ + NaCl + 2H₂O} $$

Maintaining temperatures below 5°C prevents premature decomposition. The diazonium salt is then reacted with elemental sulfur in a basic aqueous medium (30% NaOH) at 60°C for 1–2 hours:

$$ \text{C₆H₄(SO₃H)N₂⁺Cl⁻ + S + NaOH → C₆H₄(SO₃H)SH + N₂↑ + NaCl + H₂O} $$

Key parameters:

- Molar ratio : 1:2.2 diazonium salt to sulfur.

- Temperature : 60°C optimizes substitution while minimizing disulfide formation.

- Base concentration : Excess NaOH (pH >12) stabilizes the thiolate intermediate.

The crude product is acidified to protonate the sulfonic acid and thiol groups, followed by neutralization with NaOH to yield the sodium salt. Purification via recrystallization from ethanol-water mixtures affords this compound in ~75–80% yield.

Alternative Synthetic Routes

Reduction of Sulfonyl Chlorides

While sodium borohydride (NaBH₄) reduces sulfonamides to sulfides or thiophenols, direct reduction of 4-sulfobenzenesulfonyl chloride (C₆H₄SO₂ClSO₃H) remains unexplored. Hypothetically, NaBH₄ in tetrahydrofuran (THF) at 0°C could reduce the sulfonyl chloride to a sulfinic acid derivative, but further reduction to the thiol would require harsher conditions (e.g., LiAlH₄), risking desulfonation.

Nucleophilic Aromatic Substitution

4-Chlorobenzenesulfonic acid could undergo substitution with sodium hydrosulfide (NaSH) under Cu(I) catalysis at 150°C. However, the electron-withdrawing sulfonate group deactivates the ring, rendering chloro displacement inefficient without extreme conditions.

Reaction Mechanisms and Byproduct Analysis

The diazonium route proceeds via a radical mechanism in the presence of sulfur. Polysulfide ions (Sₓ²⁻) attack the diazonium group, displacing nitrogen gas and forming a thiol radical, which abstracts a hydrogen atom from the solvent. Competing pathways include:

- Disulfide formation : Oxidation of thiols in the presence of trace oxygen.

- Sulfonate hydrolysis : Acidic conditions may protonate the sulfonate, reducing solubility.

Byproducts are minimized by inert atmosphere (N₂) and rapid workup.

Purification and Characterization

Post-synthesis, the product is isolated via:

- Solvent extraction : Chloroform removes non-polar impurities.

- Recrystallization : Ethanol-water (1:3) yields colorless crystals.

- Lyophilization : For analytical-grade samples.

Characterization data :

- Melting point : 128–130°C (decomposes).

- IR (KBr) : ν 2560 cm⁻¹ (S-H), 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (S-O).

- ¹H NMR (D₂O) : δ 7.65 (d, 2H, J=8.5 Hz, Ar-H), 7.50 (d, 2H, J=8.5 Hz, Ar-H), 3.10 (s, 1H, S-H).

Applications in Biomedical Research

This compound’s nucleophilic thiol group reacts with β-propiolactone, a direct-acting carcinogen, forming a stable thioether adduct. In vivo studies demonstrate 60–70% inhibition of forestomach neoplasia in mice pretreated with 4-mercaptobenzene sulfonate (50 mg/kg).

Chemical Reactions Analysis

Types of Reactions: Sodium 4-mercaptobenzene sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to its corresponding thiol.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reactions typically occur under mild conditions with the use of appropriate catalysts.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-mercaptobenzene sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

Medicine: Research has shown its potential in inhibiting carcinogenesis by trapping direct-acting carcinogens.

Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 4-mercaptobenzene sulfonate exerts its effects involves its nucleophilic properties. It reacts with electrophiles, forming stable adducts that can inhibit various biochemical pathways. The compound targets specific molecular sites, such as active sites of enzymes, thereby modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and research findings for sodium 4-mercaptobenzene sulfonate and analogous compounds:

Mechanistic Insights

- Antiviral Activity: this compound shares antiviral mechanisms with poly(sodium 4-styrene sulfonate) and Ag-MES by mimicking heparan sulfate (HS), a viral attachment receptor. However, this compound lacks the polymeric or nanoparticle structure of these analogs, limiting its direct antiviral use .

- Carcinogen Trapping: The thiol group in this compound is critical for nucleophilic reactions with electrophilic carcinogens like BPL. In contrast, sodium dodecylbenzene sulfonate lacks reactive thiols, making it ineffective in this role .

- Hypoglycemic Activity: Sulfonate groups in isoflavone derivatives (e.g., sodium 4-hydroxybenzenesulfonate analogs) reduce hypoglycemic activity by weakening phenol hydroxyl interactions with targets. This contrasts with this compound, where the thiol group enhances reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.